N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Description
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with ethyl and methyl groups, linked via a carboxamide bridge to a thiazole ring bearing a 2,5-dichlorothiophene moiety. The dichlorothiophene group contributes to lipophilicity and electronic modulation, while the thiazole-pyrazole framework offers rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS2/c1-3-20-10(4-7(2)19-20)13(21)18-14-17-9(6-22-14)8-5-11(15)23-12(8)16/h4-6H,3H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKYNJRBNKGTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a complex structure that includes:
- Thiazole Ring : Known for its role in various biological activities.
- Dichlorothiophene Moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Pyrazole Core : Associated with a wide range of pharmacological effects.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound's structure may enhance its efficacy against specific bacterial strains.
- Anticancer Properties : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The interaction with cellular pathways involved in cell death is crucial for its anticancer potential.
- Anti-inflammatory Effects : Some derivatives of pyrazoles have demonstrated anti-inflammatory activity, which is significant for treating chronic inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting various physiological processes.
The mechanisms by which this compound exerts its biological effects include:
- Receptor Binding : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
- Enzyme Interaction : It can inhibit or activate enzymes critical for metabolic processes, thereby modulating biological responses.
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds and their derivatives. Here are some key findings:
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Cyclization of precursors under controlled conditions.
- Introduction of Dichlorothiophene Group : Achieved via substitution reactions.
- Amide Bond Formation : Coupling with ethyl and methyl groups to finalize the structure.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its antimicrobial , antifungal , and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit promising antimicrobial activity against a range of pathogens. The structural features of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are believed to enhance its interaction with microbial targets, potentially leading to effective treatments for infections.
Antifungal Properties
Studies have shown that the compound can inhibit fungal growth, making it a candidate for developing new antifungal agents. The thiazole ring is known for its role in enhancing bioactivity against fungi.
Anticancer Research
The compound's structural characteristics suggest it may interfere with cancer cell proliferation. Preliminary studies indicate that it could induce apoptosis in various cancer cell lines, warranting further investigation into its mechanisms of action and efficacy as an anticancer drug.
Agrochemicals
This compound shows potential as a pesticide or herbicide due to its biological activity against pests and weeds.
Pesticidal Activity
The compound's ability to disrupt biological processes in pests positions it as a candidate for developing new agrochemicals. Its efficacy against specific insect pests can be attributed to its unique chemical structure that targets vital biochemical pathways in these organisms.
Herbicidal Properties
Research into the herbicidal properties of thiazole derivatives suggests that this compound may inhibit weed growth effectively. Its application in agriculture could lead to more sustainable farming practices by reducing reliance on traditional herbicides.
Materials Science
The unique structural properties of this compound make it suitable for applications in materials science.
Organic Semiconductors
The compound's electronic properties are being studied for potential use in organic semiconductors. Its ability to conduct electricity could lead to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Liquid Crystals
Due to its molecular structure, this compound may also be explored for use in liquid crystal displays (LCDs). The alignment and behavior of liquid crystals can be influenced by the presence of such compounds, potentially enhancing display technologies.
Case Studies and Research Findings
Comparison with Similar Compounds
Aryl-Substituted Pyrazole Carboxamides ()
Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3e) share a pyrazole-carboxamide backbone but differ in substituents. For example:
- 3a (phenyl substituents) and 3b (4-chlorophenyl) exhibit higher melting points (133–135°C and 171–172°C, respectively) compared to 3c (p-tolyl, 123–125°C), suggesting that electron-withdrawing chlorine atoms enhance crystallinity .
- The target compound’s dichlorothiophene-thiazole system replaces aryl groups, likely increasing steric bulk and altering electronic properties.
Thiophene-Containing Derivatives ()
- 5-(5-chlorothiophen-2-yl)-N′-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-3-carbohydrazide () features a hydrazide linker and methoxyphenyl group, contrasting with the carboxamide and dichlorothiophene in the target compound. The hydrazide group may reduce metabolic stability compared to carboxamides.
Physicochemical Properties
*Estimated based on structural analysis.
- The target compound’s molecular weight (~422.3) is intermediate between ’s derivatives (403.1–437.1) and ’s compound (369.5), reflecting the dichlorothiophene-thiazole system’s contribution.
- Chlorine substituents in 3b and the target compound may enhance lipophilicity (logP), impacting solubility and membrane permeability.
Functional Group Impact on Bioactivity (Inferred)
- The dichlorothiophene-thiazole motif in the target compound could improve binding to sulfur-interacting biological targets (e.g., kinases) compared to purely aromatic systems in .
- The carboxamide linker in the target compound may offer greater metabolic stability than the hydrazide group in ’s analogue .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic reactions. Key steps include:
- Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate derivatives to form intermediates ().
- Cyclization of thiophene-thiazole precursors using α-haloketones or thioureas under reflux conditions ().
- Purification via recrystallization or column chromatography, monitored by TLC (Rf values ~0.5 in ethyl acetate/hexane) and confirmed by ¹H NMR (e.g., δ 2.4 ppm for methyl groups) and IR (e.g., 1680 cm⁻¹ for amide C=O) .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and pyrazole (δ 2.4–3.1 ppm for alkyl substituents) ().
- IR Spectroscopy : Confirm amide bonds (1650–1700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) ().
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 450–460) ().
Q. What are the known biological activities of structurally related compounds?
- Methodological Answer : Analogous thiazole-pyrazole hybrids exhibit:
- Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption ().
- Anticancer effects (IC₅₀: 10–20 µM) by inhibiting kinase pathways (e.g., EGFR) ( ).
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, DMF/EtOH mixtures at 80°C improve cyclization yields by 30% ().
- Ultrasound-assisted synthesis : Reduces reaction time (from 12 h to 2 h) and increases purity (>95%) by enhancing mass transfer ().
Q. How to resolve discrepancies in biological activity data across different assays?
- Methodological Answer :
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based kinase assays) vs. cell viability (MTT assays) to rule out false positives ().
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts ().
Q. What computational strategies predict biological targets and ADMET properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (binding energy ≤-8 kcal/mol) ( ).
- PASS Online : Predict off-target effects (e.g., hepatotoxicity risk) based on structural fragments ().
- SwissADME : Optimize logP (target ≤3) and PSA (≤140 Ų) for blood-brain barrier penetration ().
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Substituent variation : Replace the dichlorothiophene moiety with fluorophenyl groups to assess halogen bonding effects ( ).
- Bioisosteric replacement : Substitute the ethyl group with cyclopropyl to evaluate steric and electronic impacts on potency ().
- Data analysis : Use multivariate regression (e.g., PLS) to correlate Hammett σ values with IC₅₀ trends ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
